3,4-Dimethylbenzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry

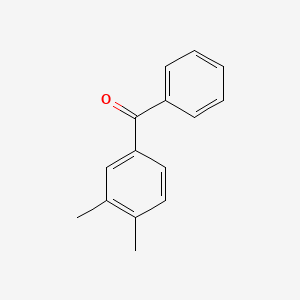

3,4-Dimethylbenzophenone is an aromatic ketone and a derivative of benzophenone, the simplest diaryl ketone. Structurally, it consists of a benzophenone core with two methyl groups substituted at the 3 and 4 positions of one of the phenyl rings. nih.govnist.gov The parent compound, benzophenone, is a well-known photosensitizer, widely utilized in photochemistry and as a photoinitiator in polymer chemistry. tcichemicals.com

The chemistry of benzophenones is characterized by the reactions of the carbonyl group and the aromatic rings. A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. For instance, the synthesis of a related compound, 3,4-dichloro-3',4'-dimethylbenzophenone, involves the reaction of 3,4-dimethylbenzoyl chloride with 3,4-dichlorotoluene. Like other benzophenones, this compound can undergo reduction of its carbonyl group to form the corresponding alcohol, (3,4-dimethylphenyl)phenylmethanol.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| IUPAC Name | (3,4-dimethylphenyl)-phenylmethanone nih.govalfa-chemistry.com |

| Synonyms | Benzophenone, 3,4-dimethyl-; Phenyl 3,4-xylyl ketone alfa-chemistry.com |

| CAS Number | 2571-39-3 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₅H₁₄O nih.govnist.gov |

| Molecular Weight | 210.27 g/mol nih.govsigmaaldrich.com |

| Appearance | White to pale cream or pale yellow crystals or powder thermofisher.comsinohighchem.comthermofisher.com |

| Melting Point | 45-47 °C alfa-chemistry.comsigmaaldrich.com |

| Boiling Point | 341.0 °C alfa-chemistry.comstenutz.eu |

Significance and Academic Research Interest in Substituted Benzophenones

The academic research interest in substituted benzophenones, including this compound, stems from their diverse applications and the fundamental chemical insights they provide. The substituents on the phenyl rings significantly influence the molecule's electronic properties, steric hindrance, and reactivity. iaea.org This makes them excellent models for studying structure-property relationships.

Research has focused on several key areas:

Electrochemistry : Studies on substituted benzophenones have explored how different substituents at various positions affect their reduction potentials. iaea.org These compounds typically undergo two one-electron reductions, with the first leading to a stable radical anion. Understanding these electrochemical behaviors is crucial in fields like coordination chemistry, as the electronic properties of the benzophenone ligand can affect the reactivity of the metal it is coordinated to. iaea.orgresearchgate.net

Photochemistry and Polymer Science : Like the parent molecule, substituted benzophenones are of significant interest as photoinitiators for radical polymerization. tcichemicals.comcompcoanalytical.com Their ability to absorb UV light and initiate polymerization makes them valuable in the production of polymers, resins, and coatings. Some are specifically investigated as water-soluble photoinitiators for biomedical applications. activebiochem.com

Synthetic Chemistry : Substituted benzophenones serve as important intermediates in the synthesis of more complex organic molecules. chemicalbook.com For example, they are used in the synthesis of covalent organic frameworks (COFs), where substituted benzophenone imines can be employed to create highly crystalline and porous materials. rsc.org

Structural Chemistry : The conformation of benzophenone derivatives, specifically the twist angle between the two aryl rings, is a subject of ongoing study. researchgate.netnih.gov This angle is influenced by both the steric effects of the substituents and the packing forces within the crystal lattice. These conformational studies provide insight into molecular flexibility and intermolecular interactions. researchgate.net

Nitration Reactions : The nitration of substituted benzophenones like this compound has been investigated to understand reaction mechanisms, such as the formation and rearomatization of adducts. cdnsciencepub.com These studies reveal how substituents direct the position of electrophilic attack and the subsequent reaction pathways. cdnsciencepub.com

The collective research into this class of compounds highlights their versatility and importance in both applied and fundamental chemical science.

Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENOLWCGNVWTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180401 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-39-3 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2571-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, allowing for the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is the most common method for producing 3,4-dimethylbenzophenone.

Acylation of o-Xylene to this compound

The direct acylation of o-xylene with benzoyl chloride is a primary route for the synthesis of this compound. This reaction typically employs a Lewis acid catalyst to activate the benzoyl chloride, facilitating the electrophilic attack on the electron-rich o-xylene ring. The substitution pattern is directed by the two methyl groups on the o-xylene, leading to the formation of the 3,4-disubstituted product.

In a typical procedure, the reaction is conducted in a batch reactor under atmospheric pressure. For instance, using a zeolite catalyst, the reaction can be carried out at a temperature of 411 K with a specific molar ratio of o-xylene to benzoyl chloride. umkc.edu The choice of catalyst and reaction conditions significantly influences the conversion of the starting materials and the selectivity towards the desired this compound isomer.

Catalytic Systems in Benzoylation Reactions (e.g., Zeolite Catalysts)

The choice of catalyst is critical in the Friedel-Crafts benzoylation of o-xylene. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can lead to the formation of undesired byproducts. umkc.edu Modern catalytic systems, particularly solid acid catalysts like zeolites, offer a more sustainable and selective alternative.

Zeolites are crystalline aluminosilicates with a porous structure that can be tailored to control the access of reactants to the active sites, thereby enhancing selectivity. In the benzoylation of o-xylene, various zeolite catalysts have been investigated, including H-beta, H-Y, H-mordenite, and H-ZSM-5. Among these, the protonic form of zeolite beta (H-beta) has demonstrated superior performance. umkc.edu

A comparative study of different catalysts in the liquid phase benzoylation of o-xylene with benzoyl chloride revealed the following findings:

| Catalyst | BOC Conversion (wt.%) | TOF (s⁻¹ mol⁻¹ Al) x 10⁻⁵ | 3,4-DMBP Selectivity (wt.%) |

| H-beta | 52.8 | 69.7 | 94.7 |

| H-Y | 35.2 | 41.5 | 88.9 |

| H-mordenite | 28.4 | 30.1 | 85.3 |

| H-ZSM-5 | 15.6 | 18.2 | 78.2 |

| AlCl₃ | 65.7 | - | 76.5 |

BOC: Benzoyl chloride; TOF: Turnover frequency; 3,4-DMBP: this compound. Reaction conditions: H-beta to BOC (w/w) = 0.28, o-xylene to BOC (molar ratio) = 5; 411 K; 1 atm. umkc.edu

The data indicates that while AlCl₃ gives a higher conversion of benzoyl chloride, its selectivity for this compound is lower due to the formation of more consecutive products. umkc.edu In contrast, H-beta zeolite provides a high selectivity of 94.7 wt.% for the desired product, which is attributed to its acidity and specific pore structure. umkc.edu

Kinetic Studies of Formation Reactions and Reaction Order Determination

Understanding the kinetics of the formation of this compound is essential for optimizing reaction conditions and reactor design. A kinetic modeling study for the acylation of o-xylene with benzoic anhydride over an H-beta zeolite catalyst has been conducted. orgsyn.orgmnstate.edu

The study, which varied the molar ratio of the reactants (o-xylene to benzoic anhydride) in a batch reactor at 120°C, revealed that the reaction does not follow simple first or second-order kinetics with respect to the acylating agent. orgsyn.orgmnstate.edu The complexity of the reaction kinetics is attributed to several factors that can influence the rate of reaction from the outset. These factors may include:

Diffusion: The transport of reactants and products to and from the catalyst surface.

Adsorption and Desorption: The binding of reactants to the active sites and the release of products.

Product Inhibition: The slowing of the reaction rate due to the product competing with the reactants for active sites.

Multi-step Surface Reactions: The reaction proceeding through a series of elementary steps on the catalyst surface.

Due to these complexities, determining an initial reaction order is not straightforward. A more comprehensive kinetic model that accounts for these phenomena, potentially in conjunction with postulated reaction mechanisms and further experimental data, would be necessary to accurately describe the reaction kinetics. orgsyn.orgmnstate.edu

Chemical Reactivity and Transformations

Oxidation Reactions of Methyl Groups in Dimethylbenzophenones

The methyl groups attached to the aromatic ring of dimethylbenzophenones are susceptible to oxidation, a common reaction for alkylbenzenes. The presence of the electron-withdrawing benzoyl group can influence the reactivity of the methyl groups. While specific studies on the oxidation of 3,4-dimethylbenzophenone are not extensively detailed in the provided search results, the general principles of alkylbenzene oxidation can be applied.

Typically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize methyl groups on an aromatic ring to carboxylic acids. The reaction proceeds through a series of intermediates, and the conditions can be controlled to yield aldehydes in some cases. The relative position of the methyl groups and the ketone can affect the reaction's selectivity. For this compound, oxidation could potentially lead to the formation of the corresponding mono- or di-carboxylic acid derivatives.

In related photochemical contexts, benzophenone (B1666685) derivatives are known to act as photosensitizers. nih.gov Upon UV irradiation, benzophenone is excited to a triplet state which can abstract hydrogen atoms from suitable donors. nih.gov While this is more commonly associated with intermolecular reactions, the possibility of intramolecular hydrogen abstraction from the methyl groups could be a pathway for further radical-mediated oxidation reactions.

Nitration Processes and Rearomatization of Adducts in Substituted Benzophenones

Nitration is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com For substituted benzophenones, the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic rings. The reaction typically employs a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. chemguide.co.uklibretexts.org

In the case of this compound, there are two aromatic rings available for nitration:

Ring A: The unsubstituted phenyl ring. The carbonyl group (-CO-) is a deactivating, meta-directing group. Therefore, nitration on this ring would predominantly yield the 3-nitro product. study.com

Ring B: The 3,4-dimethyl-substituted phenyl ring. The two methyl groups are activating, ortho, para-directing groups. The carbonyl group is deactivating. The combined effect makes the positions ortho to the methyl groups (positions 2 and 5) the most likely sites for electrophilic attack.

The mechanism involves the attack of the π-electrons of an aromatic ring on the nitronium ion. masterorganicchemistry.comnih.gov This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or a σ-complex. nih.gov In the final step, a weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, which leads to the rearomatization of the ring and formation of the nitro-substituted product. chemguide.co.uknih.gov

| Ring | Substituents | Directing Effect | Predicted Nitration Position(s) |

| A (unsubstituted) | -CO-Ph | meta-directing, deactivating | Position 3' |

| B (substituted) | -CH₃ (at C3) | ortho, para-directing, activating | Positions 2, 5 |

| -CH₃ (at C4) | ortho-directing, activating | Position 5 | |

| -CO- (at C1) | meta-directing, deactivating | Positions 2, 6 (less favored) |

The combined activating effects of the two methyl groups make Ring B more susceptible to nitration than the deactivated Ring A. The primary product would be nitration at the 5-position of the dimethylated ring.

Hydrosilylation, Hydroboration, and Hydrostannylation of Related Ketones

The carbonyl group of this compound is a key site for nucleophilic addition reactions, including hydrosilylation, hydroboration, and hydrostannylation. These reactions are fundamental methods for the reduction of ketones to secondary alcohols or for the formation of other functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond (Si-H) across the C=O double bond of the ketone. wikipedia.org The reaction is typically catalyzed by transition metal complexes, most notably platinum catalysts. wikipedia.orgpageplace.de The product of the hydrosilylation of a ketone is a silyl (B83357) ether, which can be subsequently hydrolyzed to yield the corresponding secondary alcohol. Photoinduced hydrosilylation using benzophenone as a photosensitizer is also possible, where the excited triplet state of the ketone abstracts a hydrogen from the silane (B1218182) to initiate a radical chain reaction. rsc.org

Reaction: R₂C=O + R'₃SiH → R₂CH-OSiR'₃

Catalysts: Platinum complexes (e.g., Speier's catalyst), rhodium complexes (e.g., Wilkinson's catalyst). wikipedia.orgwikipedia.org

Hydroboration: The hydroboration of ketones, followed by an oxidative work-up, is an effective method for their reduction to alcohols. Reagents like pinacolborane (HBpin) can be used, often with a catalyst. acs.org While hydroboration of alkenes and alkynes is more common, the reaction can be adapted for carbonyl compounds. pearson.commasterorganicchemistry.compearson.com The reaction proceeds by the addition of the B-H bond across the carbonyl group. Subsequent oxidation (e.g., with hydrogen peroxide) replaces the boron atom with a hydroxyl group, yielding the alcohol. pearson.com

Reaction Steps:

R₂C=O + HBpin → R₂CH-OBpin

R₂CH-OBpin + H₂O₂/NaOH → R₂CH-OH

Hydrostannylation: This reaction involves the addition of a tin-hydride bond (Sn-H) to the carbonyl group. The hydrostannylation of ketones can proceed through a radical mechanism, often initiated by azobisisobutyronitrile (AIBN). researchgate.net The reaction yields a stannyl (B1234572) ether, which upon hydrolysis gives the corresponding alcohol. DFT calculations on related systems suggest that the reaction can proceed via insertion of the unsaturated bond into the Sn-H bond. acs.org

Reaction: R₂C=O + R'₃SnH → R₂CH-OSnR'₃

| Reaction | Reagent | Catalyst/Initiator | Intermediate Product | Final Product (after work-up) |

| Hydrosilylation | Hydrosilane (e.g., R₃SiH) | Platinum Complexes | Silyl Ether | Secondary Alcohol |

| Hydroboration | Borane (e.g., HBpin) | K₂CO₃, etc. | Boronate Ester | Secondary Alcohol |

| Hydrostannylation | Organotin Hydride (e.g., Bu₃SnH) | AIBN (radical initiator) | Stannyl Ether | Secondary Alcohol |

Mechanistic Investigations of Organic Transformations

Mechanistic studies provide insight into the pathways of chemical reactions. For the transformations involving this compound and related compounds, several mechanisms are pertinent.

Mechanism of Nitration: As discussed, the nitration of the aromatic rings proceeds via an electrophilic aromatic substitution mechanism. nih.gov Key steps include:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized σ-complex (Wheland intermediate). This is the rate-limiting step. nih.gov

Deprotonation: A proton is removed from the σ-complex by a weak base, restoring the aromaticity of the ring. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to elucidate the potential energy surfaces for the nitration of various aromatic compounds, identifying the transition states and intermediates involved. nih.govnih.govmdpi.com

Mechanism of Hydrosilylation: The metal-catalyzed hydrosilylation of ketones often follows the Chalk-Harrod mechanism, originally proposed for alkenes. wikipedia.org The key steps are:

Oxidative Addition: The silane (R₃SiH) adds to the metal catalyst.

Coordination: The ketone coordinates to the metal center.

Migratory Insertion: The hydride migrates from the metal to the carbonyl carbon.

Reductive Elimination: The resulting silyl ether product is eliminated, regenerating the catalyst. wikipedia.org

In photoinduced hydrosilylation, the mechanism is different, involving radical intermediates. The triplet state of the benzophenone abstracts a hydrogen atom from the silane, generating a silyl radical and a ketyl radical. rsc.org The silyl radical then adds to the carbonyl carbon of another ketone molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the different vibrational modes of a molecule, which are sensitive to its structure, bond strengths, and functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For 3,4-Dimethylbenzophenone, the key vibrational modes are associated with the carbonyl group, the aromatic rings, and the methyl substituents.

The most prominent feature in the IR spectrum of benzophenones is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. scialert.net The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The methyl groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands arising from C-C stretching and C-H bending modes of the substituted and unsubstituted aromatic rings. nist.gov

Table 1: Characteristic FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 3000-2850 | Medium | Methyl C-H Stretching |

| ~1650 | Strong | C=O Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1470-1430 | Medium | Methyl C-H Asymmetric Bending |

| 1390-1370 | Medium | Methyl C-H Symmetric Bending |

Note: The values are based on characteristic frequencies for substituted benzophenones and related aromatic ketones.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. In this compound, the symmetric vibrations of the aromatic rings and the C=C bonds are typically strong in the Raman spectrum. The C=O stretching vibration is also observable, though often with a different intensity compared to the IR spectrum. nih.gov The aromatic C-H stretching modes and the symmetric methyl C-H stretching are also prominent features.

Table 2: Characteristic FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic C-H Stretching |

| ~2925 | Strong | Methyl C-H Symmetric Stretching |

| ~1650 | Medium | C=O Stretching |

| ~1600 | Very Strong | Aromatic C=C Ring Stretching |

Note: The values are based on characteristic frequencies for substituted benzophenones. The intensity of Raman bands can vary based on the specific molecular structure and symmetry.

Normal Coordinate Analysis (NCA) is a computational method used to provide a more complete and precise description of molecular vibrations. asianpubs.org This analysis involves calculating the force constants of the bonds and the potential energy distribution (PED) for each vibrational mode. By correlating the calculated frequencies with the experimental data from FT-IR and FT-Raman spectra, NCA allows for the unambiguous assignment of complex vibrational bands, especially in the fingerprint region where many modes overlap. nih.gov

For substituted benzophenones, NCA helps to understand how substitutions on the phenyl rings affect the vibrational modes of the entire molecule. asianpubs.orgnih.gov The analysis can distinguish between the vibrations of the substituted ring and the unsubstituted ring and clarify the nature of coupled vibrations involving the carbonyl group and the phenyl rings. The assignments are typically carried out with the aid of density functional theory (DFT) calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl protons. The protons on the unsubstituted phenyl ring and the dimethyl-substituted phenyl ring appear in the aromatic region (typically 7.0-8.0 ppm). The electron-withdrawing effect of the carbonyl group causes the ortho-protons of the unsubstituted ring to be shifted downfield relative to the meta and para protons. The protons on the dimethyl-substituted ring also show distinct chemical shifts depending on their position relative to the methyl groups and the carbonyl group. The two methyl groups give rise to sharp singlet signals in the upfield region of the spectrum. chemicalbook.com

Table 3: ¹H NMR Chemical Shift Assignments for this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 7.78 | Protons on the unsubstituted phenyl ring |

| 7.62 | Proton on the dimethyl-substituted ring |

| 7.56 | Proton on the dimethyl-substituted ring |

| 7.53 | Protons on the unsubstituted phenyl ring |

| 7.47 | Protons on the unsubstituted phenyl ring |

| 7.22 | Proton on the dimethyl-substituted ring |

| 2.34 | Methyl protons (C4-CH₃) |

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In this compound, a distinct signal is observed for the carbonyl carbon in the far downfield region (around 196 ppm), which is characteristic of ketones. nih.gov The aromatic region of the spectrum (125-145 ppm) shows multiple signals corresponding to the different carbon atoms of the two phenyl rings. The carbons bearing the methyl groups and the carbon attached to the carbonyl group show distinct chemical shifts due to substituent effects. The two methyl carbons appear in the upfield region of the spectrum (around 20 ppm).

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~196.5 | Carbonyl Carbon (C=O) |

| ~142.2 | Aromatic Carbon (C4 of dimethylphenyl ring) |

| ~137.8 | Aromatic Carbon (ipso-C of phenyl ring) |

| ~136.6 | Aromatic Carbon (C3 of dimethylphenyl ring) |

| ~135.5 | Aromatic Carbon (ipso-C of dimethylphenyl ring) |

| ~132.1 | Aromatic Carbon (para-C of phenyl ring) |

| ~130.5 | Aromatic Carbon (C6 of dimethylphenyl ring) |

| ~129.8 | Aromatic Carbon (ortho-C of phenyl ring) |

| ~128.1 | Aromatic Carbon (meta-C of phenyl ring) |

| ~127.8 | Aromatic Carbon (C5 of dimethylphenyl ring) |

| ~127.3 | Aromatic Carbon (C2 of dimethylphenyl ring) |

| ~20.0 | Methyl Carbon (C4-CH₃) |

Note: These assignments are based on spectral data available in databases such as PubChem and typical chemical shift values for substituted aromatic ketones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound, like other benzophenone (B1666685) derivatives, is characterized by distinct absorption bands in the ultraviolet region, which arise from the promotion of electrons from lower to higher energy molecular orbitals. The primary electronic transitions observed are the n → π* (non-bonding to pi-antibonding) and π → π* (pi-bonding to pi-antibonding) transitions.

The π → π* transitions are typically of high intensity and are associated with the excitation of electrons within the aromatic rings and the carbonyl group's π-system. In contrast, the n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically of lower intensity compared to the π → π* transitions.

The presence of two methyl groups on one of the phenyl rings in this compound influences the energy and, consequently, the wavelength of these electronic transitions. Methyl groups are electron-donating, which can lead to a slight red shift (bathochromic shift) in the π → π* absorption band compared to unsubstituted benzophenone.

The solvent environment also plays a crucial role in the position of these absorption bands. A change in solvent polarity can lead to shifts in the absorption maxima (solvatochromism). For benzophenones, it is generally observed that with increasing solvent polarity, the n → π* transition undergoes a blue shift (hypsochromic shift), while the π → π* transition experiences a red shift. This differential shifting is a valuable tool for identifying and assigning the respective electronic transitions.

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity | Effect of Increased Solvent Polarity |

|---|---|---|---|

| π → π | ~250 | High | Red Shift (Bathochromic) |

| n → π | ~330-350 | Low | Blue Shift (Hypsochromic) |

Time-Resolved Electron Spin Resonance (ESR) as a Mechanistic and Spectroscopic Probe

Time-Resolved Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying the transient radical species that are intermediates in photochemical reactions. For this compound, this method provides critical insights into the mechanism of its photoreactions, particularly those involving hydrogen abstraction or electron transfer.

Upon absorption of UV radiation, this compound is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state is a diradical and is the key reactive intermediate in many of the photochemical reactions of benzophenones. This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical.

Time-Resolved ESR can detect and characterize these short-lived ketyl radicals. The technique provides information about the structure of the radical through the analysis of hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H) in the molecule. The distribution of spin density in the radical, which can be influenced by substituents like the methyl groups in this compound, can be inferred from these couplings.

Furthermore, Time-Resolved ESR can reveal the spin dynamics of the radical pair intermediates, a phenomenon known as Chemically Induced Dynamic Electron Polarization (CIDEP). The observation of emissive or enhanced absorptive signals in the ESR spectrum provides mechanistic information about the formation and subsequent reactions of the radical pair. This makes Time-Resolved ESR an invaluable probe for elucidating the detailed steps of the photochemical reactions of this compound.

| Information Gained from Time-Resolved ESR | Spectroscopic/Mechanistic Insight |

|---|---|

| Detection of Transient Radicals | Identification of short-lived intermediates (e.g., ketyl radicals). |

| Hyperfine Coupling Constants | Provides structural information and spin density distribution in the radical. |

| Chemically Induced Dynamic Electron Polarization (CIDEP) | Elucidates the spin dynamics and mechanism of radical pair formation and reaction. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the optimized geometry and electronic properties of molecules. molssi.orgresearchgate.net Calculations, typically performed using basis sets like B3LYP/6-311+G(d,p), can predict key structural parameters. researchgate.net For benzophenone (B1666685) derivatives, DFT is used to calculate bond lengths, bond angles, and dihedral angles. researchgate.net

The geometry of the benzophenone core deviates from planarity, primarily due to the rotation of the two phenyl rings around the C-C(=O)-C axes. researchgate.net In a related compound, 4-(dimethylamino)benzophenone, the phenyl rings are twisted relative to the central carbonyl group, with calculated dihedral angles of 156.65° and –18.85°. researchgate.net The C-C bond lengths within the phenyl rings typically range from 1.38 to 1.50 Å. researchgate.net The electronic coupling between the lone pair electrons of the carbonyl oxygen and the π-system of the phenyl rings can cause slight distortions in bond angles around the carbonyl carbon. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzophenone Derivative (4-(dimethylamino)benzophenone) Data sourced from a study on a similar compound to illustrate typical values. researchgate.net

| Parameter | Bond | Value | Parameter | Angle | Value |

| Bond Length | C=O | ~1.25 Å | Bond Angle | C-C-C (ring) | ~120° |

| C-C (bridge) | ~1.50 Å | C-C=O | ~120° | ||

| C-C (phenyl) | 1.38-1.41 Å |

DFT calculations also provide insights into the electronic structure through the analysis of Mulliken atomic charges, which describe the partial atomic charges calculated via computational simulations. dergipark.org.tr This analysis helps in understanding the charge distribution across the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.comschrodinger.com

A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.com This gap can be correlated with the wavelengths of light a molecule absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com For organic compounds, the extension of conjugated π-systems generally leads to a decrease in the HOMO-LUMO gap. youtube.com In a study on a triazine derivative, the calculated HOMO-LUMO energy gap was 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Properties Values are representative and based on typical calculations for aromatic ketones.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.3 |

| ELUMO | ~ -1.8 |

| Energy Gap (ΔE) | ~ 4.5 |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bonding Features

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in atomic and molecular orbitals. molssi.org It is used to investigate intramolecular and intermolecular bonding and interactions, such as hyperconjugation. dergipark.org.tryoutube.com Hyperconjugation involves stabilizing interactions where electron density is donated from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ* or π*). frontiersin.org

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential in optoelectronic applications. mdpi.com The NLO response of a molecule is characterized by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr These properties can be calculated using DFT methods. mdpi.com

A high hyperpolarizability value is a key indicator of a strong NLO response. scispace.com For comparison, urea (B33335) is often used as a reference material. mdpi.comscispace.com In a theoretical study of 4-fluoro-4-hydroxybenzophenone, the calculated first-order hyperpolarizability was found to be 21.4 times greater than that of urea, suggesting significant NLO potential. scispace.com The presence of donor and acceptor groups within a conjugated π-electron system typically enhances the NLO properties of a molecule.

Table 3: Calculated Nonlinear Optical Properties for a Benzophenone Derivative Values for 4-fluoro-4-hydroxybenzophenone are presented for illustrative purposes. scispace.com

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | 1.171 Debye |

| Polarizability | α | 1.403 × 10⁻³⁰ e.s.u. |

| First-Order Hyperpolarizability | β | 7.226 × 10⁻³⁰ e.s.u. |

Conformational Analysis and Non-Rigid Molecular Behavior

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. utdallas.edu The potential energy of a molecule changes with the dihedral angle of rotation, leading to various conformers such as staggered (anti, gauche) and eclipsed forms. libretexts.org For benzophenone and its derivatives, a key conformational feature is the dihedral angles of the two phenyl rings with respect to the plane of the central carbonyl group.

The structure of benzophenone is non-planar, with the phenyl rings twisted out of the C-C(=O)-C plane. mdpi.com This twisting is a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the two rings (which favors a non-planar structure). In co-crystal structures, the dihedral angles of benzophenone have been observed to be around 55-61°. mdpi.com The energy barriers to rotation determine the flexibility of the molecule and the relative populations of its different conformers at a given temperature. libretexts.orgsinica.edu.tw

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Enrichment Ratios

For molecules like substituted benzophenones, the most significant intermolecular contacts are typically H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov For instance, in the crystal structure of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, H···H contacts accounted for 64.6% of the Hirshfeld surface, while C···H/H···C contacts contributed 27.1%. nih.gov Enrichment ratios (E) are used to determine the propensity of certain atomic pairs to form contacts, providing deeper insight into the nature of crystal packing. researchgate.net

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data based on analyses of similar aromatic compounds. nih.gov

| Contact Type | Contribution (%) |

| H···H | ~65% |

| C···H / H···C | ~27% |

| O···H / H···O | ~5% |

| C···C | ~3% |

Energy Framework Analysis for Crystal Packing Interactions

Energy framework analysis is a method to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between pairs of molecules within a crystal lattice and represents them graphically. nih.govnih.gov This technique allows for the decomposition of the total interaction energy into its electrostatic and dispersion components. researchgate.net

In the crystal packing of the tetramorphs of 4,4-dimethylbenzophenone, it was found that dispersion energy is the dominant force over electrostatic energy. nih.gov In contrast, for a benzophenone acidic dimer, the electrostatic energy term was dominant. researchgate.net The analysis produces 3D topological diagrams where the strength and nature of the interaction energies are represented by cylinders connecting molecular centroids, providing a clear and intuitive picture of the supramolecular architecture. nih.gov

Crystallography and Solid State Studies

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Parameters and Space Groups

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing fundamental information such as unit cell dimensions and space group symmetry. The unit cell is the basic repeating structural unit of a crystalline solid, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal invariant.

Despite the foundational importance of this data, a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of a deposited crystal structure for 3,4-Dimethylbenzophenone. Consequently, its specific unit cell parameters and space group remain unreported in the reviewed literature.

For context, the analysis of a related compound, 4,4'-dimethylbenzophenone (B146755), provides an example of the type of data obtained through SCXRD. Studies on its polymorphs have identified different crystal systems and space groups, underscoring how minor changes in molecular structure or crystallization conditions can lead to different solid-state arrangements.

Polymorphism and Tetramorph Characterization of Dimethylbenzophenones

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its influence on a compound's physical properties. While there is no specific study identifying polymorphism or tetramorphism (the existence of four distinct crystalline forms) for this compound, research on closely related isomers highlights the prevalence of polymorphism within the benzophenone (B1666685) family.

A notable study by Soqaka, Esterhuysen, and Lemmerer (2018) reported the existence of trimorphs for 4,4'-dimethylbenzophenone. nih.gov The main distinctions between these polymorphs were found in their packing arrangements rather than significant conformational differences of the molecule itself. nih.gov This is attributed to the limited conformational freedom of the benzophenone scaffold. nih.gov The lattice energies of the identified polymorphs of 4,4'-dimethylbenzophenone were all found to be within a close range, suggesting that multiple packing arrangements are energetically accessible. nih.gov This prevalence of polymorphism in a closely related dimethylbenzophenone isomer suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions, although this has not been experimentally confirmed in the available literature.

Crystalline Perfection Analysis by High-Resolution X-ray Diffraction (HRXRD)

High-Resolution X-ray Diffraction (HRXRD) is a powerful non-destructive technique used to analyze the crystalline perfection of single crystals. By measuring the rocking curve (a plot of diffracted intensity as the crystal is rotated through a Bragg angle), one can obtain detailed information about the quality of the crystal lattice, including the presence of defects, dislocations, and mosaicity.

There are no specific HRXRD studies focused on this compound found in the scientific literature. However, the application of HRXRD to organic single crystals is a well-established method for quality assessment. For a hypothetical high-quality single crystal of this compound, an HRXRD analysis would be expected to yield a very narrow rocking curve, indicating a high degree of crystalline perfection with minimal lattice strain and a low density of defects. Such an analysis would be crucial for understanding how growth conditions affect the crystal quality and for correlating the structural perfection with the material's physical properties.

Atomic Force Microscopy (AFM) for Observing Solid-State Reactions and Nanostructure Formation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. It is a valuable tool for studying solid-state phenomena, including crystal growth, dissolution, and surface reactions, often in real-time and under controlled environmental conditions.

Direct application of AFM to study solid-state reactions or nanostructure formation of this compound has not been reported. However, AFM has been widely used to investigate these processes in other organic molecular crystals. For instance, AFM can visualize the nucleation and growth of new crystalline phases on the surface of a host crystal, providing insights into the mechanisms of solid-state transformations. It can also be employed to observe the formation of nanostructures, such as nanowires or nanoparticles, during crystallization or surface-mediated reactions. The application of AFM to this compound could, therefore, offer a molecular-level understanding of its crystal growth mechanisms and surface reactivity.

Role of Water in Crystal Assembly of Hydroxybenzophenones (Contextual)

To understand the factors that can influence crystal packing, it is often insightful to examine the role of solvent molecules, particularly water, in the crystal assembly of related compounds. Studies on hydroxybenzophenones have demonstrated that water molecules can play a crucial role in the formation of their crystal structures by acting as a bridge between molecules through hydrogen bonding.

Photochemical Investigations

Photodimerization Mechanisms in Solid State

The photodimerization of carbonyl compounds in the solid state is a topochemically controlled process, where the crystal packing of the reactant molecules dictates the stereochemistry of the resulting cyclobutane (B1203170) dimer. While specific studies on the solid-state photodimerization of 3,4-Dimethylbenzophenone are not extensively documented, the general principles of solid-state [2+2] photocycloaddition provide a framework for understanding its potential reactivity. The reaction proceeds from the triplet excited state and is highly dependent on the alignment and proximity of the carbonyl groups of neighboring molecules in the crystal lattice. For a successful dimerization to occur, the Schmidt's topochemical postulate suggests that the distance between the reacting double bonds should be less than approximately 4.2 Å. The crystal structure of this compound would therefore be the primary determinant of its ability to undergo photodimerization in the solid state and the specific isomer of the resulting dimer.

Intermolecular Hydrogen Abstraction by Triplet States

The general mechanism for this process can be described as: (C₆H₅)(CH₃)₂C₆H₃C=O + hv → (C₆H₅)(CH₃)₂C₆H₃C=O* (S₁) (C₆H₅)(CH₃)₂C₆H₃C=O* (S₁) → (C₆H₅)(CH₃)₂C₆H₃C=O* (T₁) (C₆H₅)(CH₃)₂C₆H₃C=O* (T₁) + R-H → (C₆H₅)(CH₃)₂C₆H₃Ċ-OH + R•

Excited State Dynamics and Triplet State Lifetimes

Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁), which then typically undergoes rapid and efficient intersystem crossing to the triplet state (T₁). The dynamics of these excited states can be investigated using time-resolved spectroscopic techniques such as femtosecond and nanosecond transient absorption spectroscopy.

Studies on the closely related 4,4'-Dimethylbenzophenone (B146755) (DMBP) in nanocrystalline suspensions have provided valuable data on the triplet state lifetime. Laser flash photolysis experiments on DMBP nanocrystals revealed a single-exponential decay for the triplet ketone with a lifetime of approximately 1185 ± 60 ns. nsf.gov This lifetime was interestingly not affected by the presence of oxygen, suggesting a deactivation pathway that is not dominated by quenching by molecular oxygen in the solid state. It is reasonable to infer that the triplet state lifetime of this compound in a similar environment would be of a comparable order of magnitude.

| Compound | Medium | Triplet State Lifetime (τ) | Reference |

| 4,4'-Dimethylbenzophenone | Nanocrystalline Suspension | 1185 ± 60 ns | nsf.gov |

Photochemical Transformations and Identification of Transient Species

The photochemical transformations of this compound are initiated by the formation of its triplet excited state. Subsequent reactions can lead to a variety of products depending on the reaction conditions, such as the presence of hydrogen donors. Laser flash photolysis is a key technique for the direct observation and characterization of the transient species involved in these transformations.

For the analogous 4,4'-Dimethylbenzophenone, transient absorption spectra have been recorded in both solution and nanocrystalline suspensions. nsf.gov In solution, the transient spectrum shows two broad peaks around 330 nm and 540 nm, which are characteristic of the triplet ketone. nsf.gov In the nanocrystalline state, the spectrum exhibits similar features with peaks at approximately 340 nm and 540 nm, along with a more intense signal around 420 nm. nsf.gov This transient species was assigned to the triplet ketone. nsf.gov While the peak around 420 nm was considered to potentially originate from a ketyl-benzyl radical pair formed via hydrogen abstraction, the lack of a deuterium (B1214612) isotope effect on the triplet lifetime suggested that this is not the primary deactivating pathway. nsf.gov Similar transient species, namely the triplet excited state and potentially radical pairs resulting from hydrogen abstraction, are expected to be key intermediates in the photochemistry of this compound.

| Transient Species | Characteristic Absorption (λmax) |

| Triplet Ketone (in solution) | ~330 nm, ~540 nm |

| Triplet Ketone (nanocrystals) | ~340 nm, ~540 nm |

| Possible Radical Pair | ~420 nm |

Influence of Crystal Structure and Molecular Packing on Photochemical Reactivity

The photochemical reactivity of this compound in the solid state is intrinsically linked to its crystal structure and molecular packing. As mentioned in the context of photodimerization (Section 7.1), topochemical principles dictate that the arrangement of molecules in the crystal lattice preordains the outcome of a solid-state reaction. The intermolecular distances and orientations between potentially reactive functional groups are critical factors. For intermolecular hydrogen abstraction in the solid state, the feasibility and efficiency of the reaction would depend on the proximity of the carbonyl oxygen of an excited molecule to an abstractable hydrogen atom of a neighboring molecule. A favorable alignment would facilitate the reaction, whereas an unfavorable packing arrangement could render the crystal photochemically inert towards this pathway. The specific crystal structure of this compound, which has not been detailed in the readily available literature, would be necessary to predict its solid-state photochemical behavior accurately.

Advanced Applications and Materials Science Research

Application as Photopolymerization Initiators in Polymer Synthesis

3,4-Dimethylbenzophenone is utilized in the field of polymer chemistry as a photoinitiator, specifically for photo-radical polymerization. sigmaaldrich.com Photoinitiators are molecules that, upon absorbing light (typically in the UV spectrum), generate reactive species such as free radicals. nih.gov These reactive species initiate a chain reaction, leading to the polymerization of monomers and the formation of a polymer.

Benzophenone (B1666685) and its derivatives are a well-established class of Type II photoinitiators. sigmaaldrich.com The initiation mechanism for a Type II photoinitiator involves the benzophenone molecule absorbing UV radiation, which promotes it to an excited triplet state. This excited molecule then interacts with a hydrogen donor (a co-initiator), such as a tertiary amine, to generate a free radical that starts the polymerization process. researchgate.net The efficiency of this process depends on factors such as the absorption spectrum of the photoinitiator and its overlap with the emission spectrum of the light source. sigmaaldrich.com

The use of benzophenone-based initiators is widespread in applications like the UV curing of inks, coatings, and adhesives. nih.gov Research into various benzophenone derivatives aims to enhance properties like compatibility with the polymer resin, volatility, and photoinitiating efficiency. researchgate.net

Table 1: Classification of this compound as a Photoinitiator

| Property | Classification |

|---|---|

| Initiator Type | Photopolymerization Initiator |

| Mechanism Class | Type II (Hydrogen Abstraction) |

| Generated Species | Free Radicals |

| Primary Application | UV-curable coatings, inks, adhesives |

Utilization as UV Stabilizers in Materials Science (General Benzophenone Context)

Benzophenone derivatives are widely used as UV stabilizers to protect polymers and other materials from photodegradation caused by exposure to sunlight. epa.gov3vsigma.com The degradation process, initiated by UV radiation, can lead to undesirable effects such as discoloration, brittleness, cracking, and loss of mechanical properties in plastic materials. researchgate.net

The primary mechanism by which many benzophenone-based UV absorbers function relies on the presence of a hydroxyl group in the ortho position to the carbonyl group. chambot.comlongchangchemical.com This structural feature allows for the formation of a strong intramolecular hydrogen bond. Upon absorbing harmful UV radiation, the molecule undergoes a reversible tautomerization, converting the high-energy UV photon into vibrational energy, which is then dissipated harmlessly as heat. chambot.compartinchem.comnbinno.com The molecule then returns to its original state, ready to absorb another UV photon. This cycle provides long-term stability to the material it is incorporated into. partinchem.com

Benzophenone UV absorbers are effective in the wavelength range of 290 to 400 nm and are valued for their good compatibility with various polymers, including polyethylene, polypropylene, and PVC. 3vsigma.compartinchem.com While the most effective benzophenone stabilizers contain the ortho-hydroxyl group, the broader class of benzophenones is recognized for its UV-absorbing properties, which can be tailored by modifying the substituent groups on the phenyl rings. chambot.comlongchangchemical.com

Table 2: Mechanism of Benzophenone UV Stabilizers

| Step | Process | Outcome |

|---|---|---|

| 1. Absorption | The benzophenone molecule absorbs a high-energy UV photon. | Molecule is promoted to an excited electronic state. |

| 2. Energy Conversion | An excited-state intramolecular proton transfer (ESIPT) or tautomerization occurs, facilitated by the ortho-hydroxyl group. | Electronic energy is converted into vibrational (thermal) energy. |

| 3. Dissipation | The molecule relaxes and releases the energy as heat to its surroundings. | Harmful UV energy is dissipated without causing material degradation. |

| 4. Reversion | The molecule returns to its stable ground state. | The stabilizer is regenerated and available for further UV absorption. |

Development of Nonlinear Optical (NLO) Crystals

Nonlinear optical (NLO) materials are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. nih.govscirp.org A key characteristic of NLO materials is their ability to alter the properties of light, a phenomenon that often depends on the material's crystal structure. Specifically, for second-order NLO effects like second-harmonic generation (SHG)—where two photons of a certain frequency are combined to generate one photon with double the frequency—the material must crystallize in a non-centrosymmetric space group. uni-osnabrueck.deaps.org

Organic materials have attracted significant interest for NLO applications due to their potential for high nonlinear coefficients and the ability to be modified through molecular engineering. doi.orgjhuapl.edu The parent compound, benzophenone, has been identified as a promising material for NLO applications. uni-osnabrueck.de Benzophenone crystallizes in the non-centrosymmetric orthorhombic point group 222, which is a prerequisite for SHG. uni-osnabrueck.de Theoretical studies have indicated that the conjugated bonds within the benzophenone structure contribute to a good second-order nonlinear optical polarizability. Experimental studies have confirmed its ability to perform second-harmonic generation for fundamental wavelengths between 800 and 1700 nm. uni-osnabrueck.de

The development of NLO crystals often involves synthesizing derivatives of known NLO-active molecules to enhance specific properties. researchgate.netrsc.orgsemnan.ac.ir By adding substituent groups, such as the methyl groups in this compound, researchers can influence the crystal packing and electronic properties, which in turn affect the bulk NLO response of the material. While specific, detailed studies on this compound as an NLO crystal are emerging, the established NLO properties of its parent compound make it and other derivatives interesting candidates for further research in this field.

Table 3: Properties of Benzophenone for NLO Applications

| Property | Description | Significance for NLO |

|---|---|---|

| Crystal System | Orthorhombic | Provides the necessary structural framework. |

| Point Group | 222 | Non-centrosymmetric, a requirement for second-harmonic generation (SHG). |

| Molecular Structure | Conjugated π-electron systems | Contributes to high molecular hyperpolarizability and nonlinear response. |

| Transparency | Transparent in the visible and near-infrared regions | Essential for applications involving laser light without significant absorption losses. |

Biological and Environmental Research Perspectives

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity (e.g., Antimalarial Activity of Benzophenone (B1666685) Derivatives)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. The benzophenone scaffold has been a subject of such studies, particularly in the search for novel antimalarial agents.

A study on a series of benzophenone derivatives evaluated their antimalarial activity against Plasmodium berghei in mice, with the mean survival time of the mice serving as the biological endpoint. nih.govsemanticscholar.orgnih.gov The QSAR analysis was conducted using various physicochemical descriptors as independent variables and the antimalarial activity (expressed as the logarithm of the mean survival time) as the dependent variable. nih.govsemanticscholar.orgnih.gov Through multiple linear regression analysis, a QSAR model was developed to correlate these descriptors with the observed antimalarial activity. nih.govsemanticscholar.org

The predictive power of the developed QSAR model was validated using a test set of newly designed and synthesized benzophenone derivatives. semanticscholar.orgnih.gov A strong correlation was observed between the experimentally determined and the predicted antimalarial activities for the test set, indicating the high predictive capability of the model. nih.govsemanticscholar.orgnih.gov This successful application of QSAR demonstrates its utility in identifying benzophenone derivatives with potentially enhanced antimalarial properties. nih.govsemanticscholar.org

Another QSAR study focused on benzophenone derivatives as inhibitors of Plasmodium falciparum protein farnesyltransferase (PFT), a key enzyme in the parasite's life cycle. ju.edu.jo This analysis also resulted in a robust model that could predict the PFT inhibitory activities of a series of 36 benzophenone derivatives. ju.edu.jo The model highlighted the importance of specific molecular descriptors, such as logP (lipophilicity), bpol (sum of absolute differences between atomic polarizabilities of bonded atoms), MAXDN (maximum partial negative charge), and FMF (fragment molecular fingerprint), in determining the antimalarial activity of these compounds. ju.edu.jo Such insights are crucial for the rational design of new and more potent benzophenone-based antimalarial agents. ju.edu.jo

Interactions with Biological Systems as Potential Drug Development Scaffolds

The benzophenone framework is considered a "ubiquitous scaffold" in medicinal chemistry due to its presence in numerous naturally occurring and synthetic molecules with a wide array of biological activities. nih.govresearchgate.netconsensus.app This structural motif serves as a versatile starting point for the development of new therapeutic agents targeting various diseases. The biological properties of benzophenone derivatives can be finely tuned by modifying the substitution pattern on their aryl rings. nih.gov

The diverse biological activities associated with the benzophenone scaffold include:

Anti-inflammatory: Certain hydroxybenzophenones and related derivatives have demonstrated significant anti-inflammatory activity, in some cases exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and indomethacin in preclinical models. nih.gov

Anticancer: Benzophenone derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic and antiproliferative effects on tumor cell lines. researchgate.net

Antiviral: The benzophenone scaffold has been utilized in the design of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). sciforschenonline.org Modifications to the benzophenone core have led to the development of potent inhibitors of HIV-1 replication. sciforschenonline.org

Antimicrobial and Antifungal: A variety of benzophenone derivatives have exhibited antimicrobial and antifungal properties, highlighting their potential in combating infectious diseases. researchgate.net

Antioxidant: The antioxidant activity of some benzophenone derivatives has also been reported. researchgate.net

The carbonyl group of the benzophenone structure is a key feature that can be modified to alter biological activity. For instance, in the context of anti-HIV agents, reducing the carbonyl group to a hydroxyl group to form benzhydrol derivatives was found to be detrimental to their potency, emphasizing the importance of this functional group for interaction with the biological target. sciforschenonline.org

The adaptability of the benzophenone scaffold allows medicinal chemists to explore a vast chemical space and optimize interactions with various biological targets, making it a valuable platform for the discovery of new drugs. nih.govresearchgate.net

Biodegradation Studies and Environmental Fate in Aquatic Ecosystems (Drawing on Benzophenone-3 as a Model)

Benzophenones, in general, are lipophilic molecules, which gives them a tendency to accumulate in organisms and the environment. nih.gov BP-3, for example, is known to be bioaccumulative and photostable. epa.govresearchgate.net Its presence has been detected in various environmental compartments, including water, soil, sediment, and biota. epa.govresearchgate.net

Studies on the biodegradation of BP-3 have shown that it can be degraded by microorganisms under different redox conditions. researchgate.net One study found that the biodegradation half-life of BP-3 was shorter under anaerobic conditions (sulfate-reducing, Fe(III)-reducing, and nitrate-reducing) compared to oxic (aerobic) conditions, suggesting that anaerobic degradation is a more favorable pathway for its removal. researchgate.net

The biodegradation of BP-3 in the presence of freshwater microalgae, such as Scenedesmus obliquus, has also been investigated. nih.govhanyang.ac.kr In these studies, biodegradation was found to be the primary mechanism for the removal of BP-3. hanyang.ac.kr The metabolic pathways involved in the biodegradation of BP-3 by microalgae include hydroxylation and methylation, which can lead to the formation of less toxic intermediates. nih.gov The bacterium Klebsiella huaxiensis, isolated from a wastewater treatment system, has also demonstrated a high capacity to degrade BP-3 into byproducts like phenol, 2,4-bis-(1,1-dimethylethyl), and benzyl benzoate. d-nb.info

The widespread presence and potential ecological risks of compounds like BP-3 underscore the importance of understanding the environmental fate of other benzophenone derivatives, including 3,4-Dimethylbenzophenone. epa.gov Given its structural similarity, it is plausible that this compound would also exhibit some degree of persistence and potential for bioaccumulation in aquatic ecosystems, with biodegradation likely proceeding through similar pathways of hydroxylation and other microbial transformations.

Concluding Remarks and Future Research Directions

Identification of Current Research Gaps for 3,4-Dimethylbenzophenone

Despite its utility, several knowledge gaps exist in the scientific literature concerning this compound. A critical review of available data highlights the following areas where further research is warranted:

Detailed Mechanistic Photochemistry: While the general photochemical behavior of benzophenones is well-understood, specific mechanistic studies on this compound are less common. A deeper investigation into the quantum yields, excited state lifetimes, and the precise mechanisms of its photoreduction and energy transfer processes would be highly valuable.

Comprehensive Thermal Analysis Data: There is a notable lack of publicly available, detailed thermal analysis data (TGA and DSC) specifically for this compound. Establishing a comprehensive thermal profile is crucial for its application in high-temperature polymer processing and other thermally demanding environments.

Toxicological and Environmental Profile: In-depth studies on the toxicological and ecotoxicological profile of this compound and its potential degradation products are necessary. As its industrial applications grow, understanding its environmental fate and potential biological impacts is of paramount importance for ensuring its safe and sustainable use.

Synthesis and Application of Novel Derivatives: The synthesis and characterization of a broader range of derivatives of this compound remain largely unexplored. Research into novel derivatives could lead to the development of materials with tailored optical, electronic, or biological properties.

Performance in Advanced Photopolymerization Systems: While its role as a photoinitiator is known, its performance characteristics in cutting-edge photopolymerization techniques, such as two-photon polymerization and 3D printing, are not extensively documented.

Emerging Research Opportunities and Prospective Avenues of Inquiry

The identified research gaps naturally lead to a number of emerging research opportunities and prospective avenues of inquiry for this compound:

Development of High-Performance Photoinitiators: There is a significant opportunity to design and synthesize novel photoinitiators based on the this compound scaffold. rsc.org Modifications to the molecular structure could lead to initiators with enhanced reactivity, lower migration, and absorption profiles tailored for specific light sources, such as LEDs. rsc.org The development of supramolecular photoinitiators based on benzophenone (B1666685) derivatives for spatially-resolved polymerization is a particularly promising area. nih.govchemrxiv.org

Applications in Sustainable Chemistry: The photochemical properties of this compound could be harnessed for applications in green and sustainable chemistry. This includes its potential use as a photosensitizer in organic synthesis, promoting chemical reactions with light as a clean energy source.

Advanced Materials Science: The incorporation of this compound and its derivatives into advanced polymer architectures could lead to the development of materials with enhanced UV stability, photo-responsive properties, or improved thermal and mechanical characteristics. Its use in the synthesis of high-performance polymers and coatings warrants further investigation. chemimpex.com

Medicinal Chemistry and Drug Discovery: The benzophenone scaffold is a recognized pharmacophore in medicinal chemistry. nih.gov Exploring the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. For instance, the derivative 3,4-diaminobenzophenone (B196073) is a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.comtandfonline.com

Computational and Theoretical Studies: Advanced computational modeling can provide deeper insights into the electronic structure, excited-state dynamics, and reaction mechanisms of this compound. Such studies can guide the rational design of new derivatives with desired properties and predict their behavior in various applications.

常见问题

Q. What are the recommended synthetic routes for 3,4-dimethylbenzophenone in laboratory settings?

this compound can be synthesized via halogen substitution or catalytic carbonylation, adapted from methods used for structurally similar compounds like 4,4'-difluorobenzophenone. For example, halogen substitution involves reacting 3,4-dimethylbromobenzene with benzophenone derivatives under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like ortho-substituted isomers . Purity is typically verified using HPLC with a C18 column and UV detection at 254 nm, as outlined in pharmacopeial standards .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify methyl and aromatic proton environments. Quadrupole contributions to linewidths in deuterated analogs must be considered, especially for aromatic protons (e.g., susceptibility broadening ≈0.9 ppm) .

- FT-IR/FT-Raman : Vibrational modes of the carbonyl group (C=O stretch ~1660–1680 cm) and methyl substituents are analyzed for structural confirmation .

- UV-Vis Spectroscopy : Absorption maxima in the 270–300 nm range indicate π→π* transitions, useful for photostability studies .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in organic solvents like dichloromethane, toluene, and THF. Solubility data for formulation studies can be determined via gravimetric analysis or spectrophotometric methods under controlled temperature (25°C ± 2°C) .

Q. How is purity assessed for research-grade this compound?

Purity is validated using:

- HPLC : Reverse-phase chromatography with acetonitrile/water mobile phases (70:30 v/v) and UV detection.

- Titration : Residual aniline derivatives (if present) are quantified via acetylation followed by NaOH titration, with ≤0.30 mL of 0.5 N NaOH consumed as a pass criterion .

Q. What biological applications are documented for this compound?

It is used in apoptosis and tumor suppression studies, often as a reference compound in assays measuring caspase activation or mitochondrial membrane potential. Cell viability is assessed via Annexin V/PI staining, with protocols optimized for concentrations ≤50 µM to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Discrepancies in H NMR linewidths (e.g., methyl vs. aromatic protons) arise from susceptibility broadening and quadrupole interactions. For per-deuterated analogs, two-field NMR experiments (e.g., 11.7 T vs. 17.6 T) isolate contributions:

Q. What mechanisms underlie the photostability of this compound in UV-absorbing applications?

The methyl substituents stabilize the excited state via hyperconjugation, reducing photooxidation. Comparative studies with unsubstituted benzophenone show a 20% increase in UV-A (320–400 nm) absorption efficiency, measured using a xenon arc lamp and monochromator. Degradation products (e.g., quinones) are monitored via LC-MS .

Q. How can computational modeling predict reactivity in this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example:

- HOMO : Localized on the carbonyl and adjacent aromatic ring.

- LUMO : Dominated by the benzophenone backbone.

These models predict electrophilic attack at the para-methyl position, validated by experimental bromination yields (~65%) .

Q. What catalytic applications are explored for this compound?

It serves as a ligand precursor in ruthenium-catalyzed carbonylation reactions. In one study, RuCl complexes with this compound achieved 85% yield in glucose oxidation, with turnover frequencies (TOF) of 120 h under 5 bar CO at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。